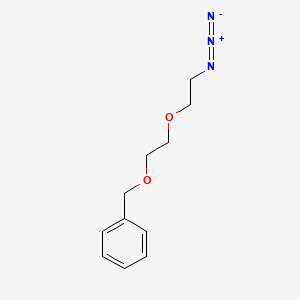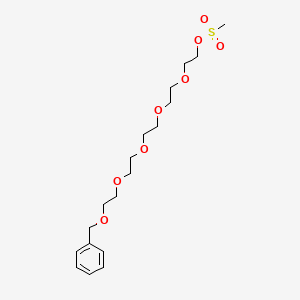
(-)-双鸡冠花甲基甲醚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Bicuculline methochloride is a GABAA antagonist . It is a water-soluble compound and is the methochloride salt of (+)-bicuculline . It has been reported to have actions on neuronal Ca2±activated K+ channels .
Physical And Chemical Properties Analysis
(-)-Bicuculline methochloride is a water-soluble compound . It is the methochloride salt of (+)-bicuculline . Unfortunately, detailed physical and chemical properties of (-)-Bicuculline methochloride were not found.
科学研究应用
阻断 GABA 和 5-HT 的作用:(-)-双鸡冠花甲基甲醚可以阻断 GABA 和 5-HT(5-羟色胺)对内侧视前下丘神经元的抑制作用。它对视觉皮层神经元也有类似的影响 (Mayer 和 Straughan,1981)。
与其他拮抗剂的比较:与双鸡冠花或苦味素相比,该化合物作为 GABA 拮抗剂更有效且更具选择性,尤其是在抑制麻醉大鼠延髓桥脑中 γ-氨基丁酸产生的神经元抑制方面 (Dray,1975)。
与 GABA 受体位点的结合: [3H]双鸡冠花甲基甲醚与哺乳动物脑膜中的 GABA 受体位点结合,表明其作为分析 GABA 受体方面的探针的潜力 (Olsen 和 Snowman,1983)。
昆虫神经元研究:它阻断昆虫神经元中的抑制性突触后电位,表明其在不同物种中的有效性及其在研究突触传递中的潜在用途 (Buckingham、Hue 和 Sattelle,1994)。
与 GABA 在大脑中的相互作用:有证据表明,GABA 作为一种神经递质,对猫尾状核神经元的早期皮质诱发抑制起作用,而 (-)-双鸡冠花甲基甲醚可以调节这一过程 (Herrling,2004)。
对脊髓功能的影响:它对脊髓运动神经元表现出可变的影响,有时会拮抗 GABA 而不会阻断甘氨酸的作用 (Krnjević、Puil 和 Werman,1977)。
视网膜神经传递研究:在鲶视网膜中,它已被用来证明 γ-氨基丁酸可能充当视锥水平细胞中的神经递质 (Lam、Lasater 和 Naka,1978)。
对多巴胺能神经元的作用:它阻断大鼠中脑切片制剂中超极化的成分,表明其作用超出了 GABA(A) 受体 (Seutin、Scuvée-Moreau 和 Dresse,1997)。
抑制性氨基酸受体:双鸡冠花甲基甲醚选择性地拮抗 GABA 反应,表明大鼠下丘脑中存在不同的抑制性氨基酸受体 (Mayer,2004)。
癫痫样损伤模型:它已在海马切片培养模型中用于研究癫痫样损伤,表明并非所有促癫痫药物都会导致此类培养中的细胞死亡 (Yoon、Green、Bai、Lipski 和 Nicholson,2010)。
作用机制
属性
IUPAC Name |
6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKFAMYSYWMND-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657526 |
Source


|
| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53552-05-9 |
Source


|
| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of (-)-Bicuculline methochloride?
A1: (-)-Bicuculline methochloride acts as a competitive antagonist at GABAA receptors. [, , , , , , ] It binds to the GABA binding site on the receptor, preventing GABA from binding and activating the receptor. [, , , , , , ] This blockade of GABAA receptors leads to a reduction in chloride ion influx into neurons, resulting in neuronal depolarization and increased excitability. [, , , , , , ]
Q2: What are the downstream effects of (-)-Bicuculline methochloride-induced GABAA receptor antagonism?
A2: By antagonizing GABAA receptors, (-)-Bicuculline methochloride can induce a range of effects, including:
- Increased neuronal excitability: This can lead to seizures and convulsions. [, , , ]
- Antagonism of GABA-mediated synaptic inhibition: This can disrupt normal neuronal circuitry and lead to altered information processing in the brain. [, , , , ]
- Modulation of neurotransmitter release: GABAA receptors can influence the release of other neurotransmitters, such as dopamine. [, , , , ]
Q3: How does the action of (-)-Bicuculline methochloride compare to other GABA antagonists, such as Picrotoxin?
A4: Both (-)-Bicuculline methochloride and Picrotoxin antagonize GABAA receptors, but their mechanisms differ. [, , , ] (-)-Bicuculline methochloride acts competitively at the GABA binding site, while Picrotoxin acts non-competitively by binding to a distinct site on the receptor. [, , , ] This difference in mechanism can result in distinct pharmacological profiles. For instance, some studies suggest (-)-Bicuculline methochloride is a more selective GABAA receptor antagonist than Picrotoxin. [, , , ]
Q4: How does the potency of (-)-Bicuculline methochloride compare to its enantiomer, (+)-Bicuculline methochloride, in antagonizing GABA responses?
A5: (-)-Bicuculline methochloride exhibits significantly higher potency compared to (+)-Bicuculline methochloride in antagonizing GABA responses. [, , , ] This stereoselectivity highlights the importance of the specific spatial arrangement of atoms within the molecule for its interaction with GABAA receptors.
Q5: What is the molecular formula and weight of (-)-Bicuculline methochloride?
A5: The molecular formula of (-)-Bicuculline methochloride is C20H20ClNO6, and its molecular weight is 405.84 g/mol.
Q6: How do structural modifications of (-)-Bicuculline methochloride affect its activity?
A8: Structural modifications, such as changes to the ring system or substitutions on the aromatic ring, can significantly alter the potency, selectivity, and even the mechanism of action of (-)-Bicuculline methochloride. [, , , , ] For example, replacing the lactone ring with a lactam ring can abolish activity. [] Understanding these structure-activity relationships is crucial for developing novel GABAergic compounds with improved pharmacological profiles.
Q7: What types of in vitro assays are used to study the effects of (-)-Bicuculline methochloride?
A7: (-)-Bicuculline methochloride's effects can be investigated using various in vitro assays, including:
- Radioligand binding assays: These assays measure the ability of (-)-Bicuculline methochloride to displace radiolabeled ligands from GABAA receptors, providing information on binding affinity and competition. [, ]
- Electrophysiological recordings: These techniques directly measure the electrical activity of neurons, allowing researchers to assess the effects of (-)-Bicuculline methochloride on neuronal firing patterns and synaptic transmission. [, , , , , , , ]
Q8: What animal models are commonly used to study the effects of (-)-Bicuculline methochloride?
A8: Various animal models are employed to investigate the effects of (-)-Bicuculline methochloride, including:
- Rodents (rats, mice): These animals are widely used due to their relatively low cost, ease of handling, and the availability of genetic models. [, , , ] Rodent models are useful for studying the effects of (-)-Bicuculline methochloride on seizure susceptibility, motor function, and other behavioral parameters.
- Cats: Historically, cats have been extensively used to study the effects of (-)-Bicuculline methochloride on spinal cord reflexes and sensory processing. [, , , , ]
- Fish (goldfish): In vitro preparations of goldfish brainstem have been utilized to study the role of GABAA receptors in respiratory control. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)



![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)
